
Dimethyl(3-methylpent-2-en-2-yl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(3-methylpent-2-en-2-yl)silanol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to two methyl groups and a hydroxyl group, along with a 3-methylpent-2-en-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3-methylpent-2-en-2-yl)silanol can be achieved through several methods. One common approach involves the hydrosilylation of 3-methylpent-2-en-2-yl with dimethylchlorosilane in the presence of a platinum catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(3-methylpent-2-en-2-yl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a silanone.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanone derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanol derivatives.
Applications De Recherche Scientifique
Dimethyl(3-methylpent-2-en-2-yl)silanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of Dimethyl(3-methylpent-2-en-2-yl)silanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. Additionally, the silicon atom can participate in coordination chemistry, forming complexes with metal ions and other ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylsilanediol: Similar structure but with two hydroxyl groups.
Trimethylsilanol: Contains three methyl groups and one hydroxyl group.
Phenylsilanol: Contains a phenyl group instead of the 3-methylpent-2-en-2-yl group.
Uniqueness
Dimethyl(3-methylpent-2-en-2-yl)silanol is unique due to the presence of the 3-methylpent-2-en-2-yl group, which imparts distinct chemical properties and reactivity compared to other silanol compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
921224-25-1 |
|---|---|
Formule moléculaire |
C8H18OSi |
Poids moléculaire |
158.31 g/mol |
Nom IUPAC |
hydroxy-dimethyl-(3-methylpent-2-en-2-yl)silane |
InChI |
InChI=1S/C8H18OSi/c1-6-7(2)8(3)10(4,5)9/h9H,6H2,1-5H3 |
Clé InChI |
KKTXHADLHAEOLS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C)[Si](C)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


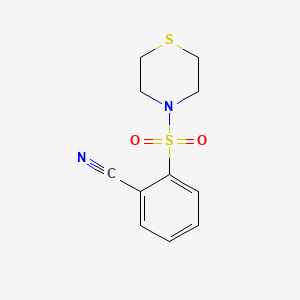
![4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid](/img/structure/B12626323.png)
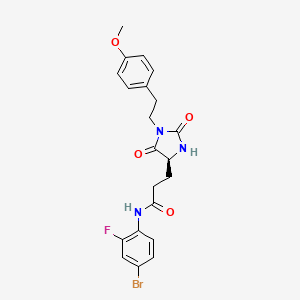

![(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone](/img/structure/B12626378.png)
![2-Pyrrolidinecarboxamide, N-[1,1'-biphenyl]-2-yl-2-methyl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)-](/img/structure/B12626383.png)
![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine](/img/structure/B12626385.png)
![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)
![4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B12626403.png)

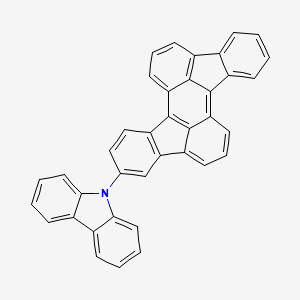
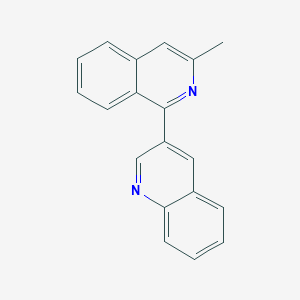
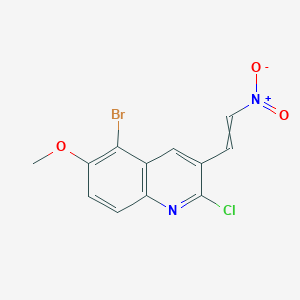
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
